7-Azaspiro[3.5]nonane-7-carbonyl chloride is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within the ring system. The molecular formula for this compound is , and it features a carbonyl chloride functional group at the 7-position of the spirocyclic framework. This compound is of significant interest in synthetic organic chemistry and medicinal chemistry due to its potential applications in drug development and as a building block for more complex chemical entities.
The reactivity of 7-azaspiro[3.5]nonane-7-carbonyl chloride allows it to undergo various chemical transformations:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The synthesis of 7-azaspiro[3.5]nonane-7-carbonyl chloride typically involves several steps:
This method has been reported to yield high purity and significant quantities suitable for further applications .
The compound has potential applications in various fields:
Research into the interaction of 7-azaspiro[3.5]nonane-7-carbonyl chloride with biological targets is ongoing. Initial findings indicate that it may interact with enzymes involved in metabolic processes, suggesting potential therapeutic applications. Further studies are required to clarify its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 7-azaspiro[3.5]nonane-7-carbonyl chloride, each possessing unique properties that distinguish them:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Azaspiro[3.5]nonane-7-carboxylic acid | Contains a carboxylic acid functional group | Exhibits different reactivity profiles due to the presence of a carboxylic acid |
| 7-CBZ-7-azaspiro[3.5]nonane-2-carboxylic acid | Features a benzyloxycarbonyl group | Enhanced reactivity and potential biological activity due to additional functional groups |
| 1-Carbonyl-7-diazaspiro[3.5]nonane | Contains two nitrogen atoms in the spirocyclic structure | Unique due to increased nitrogen content which may affect biological interactions |
These compounds illustrate the diversity within the azaspiro compound class while highlighting the distinctive features of 7-azaspiro[3.5]nonane-7-carbonyl chloride, particularly its carbonyl chloride functionality which enhances its reactivity and potential applications in synthetic chemistry and pharmacology.
7-Azaspiro[3.5]nonane-7-carbonyl chloride is a heterocyclic compound characterized by a spirocyclic framework where a nitrogen atom bridges two fused rings of 3 and 5 members, respectively. Its systematic IUPAC name reflects the structural arrangement: the spiro junction is formed at the nitrogen atom, which is part of both the three-membered and five-membered rings. The carbonyl chloride group is directly attached to the nitrogen, enhancing the compound’s electrophilic reactivity. Key identifiers include the CAS number 1935478-27-5 and the molecular formula C₉H₁₄ClNO.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄ClNO | |
| Molecular Weight | 188.64 g/mol | |
| SMILES | C1CC2(C1)CCNCC2 | |
| InChI Key | BMNIQQJJZWOJKI-UHFFFAOYSA-N | |
| CAS Number | 1935478-27-5 |
The development of 7-azaspiro[3.5]nonane-7-carbonyl chloride is rooted in the broader evolution of spirocyclic chemistry. Spirocyclic compounds, which contain two or more rings joined at a single atom, have been studied for their unique steric and electronic properties since the mid-20th century. The incorporation of nitrogen into such frameworks, as seen in this compound, emerged as a strategy to modulate biochemical interactions, particularly in drug design. Early research focused on synthesizing nitrogen-containing spirocycles for potential pharmacological activity, with carbonyl chlorides serving as pivotal intermediates due to their reactivity in forming amides, esters, and other derivatives.
This compound serves as a critical building block in medicinal chemistry, enabling the synthesis of bioactive molecules with tailored properties. Its spirocyclic core provides a rigid scaffold that can engage with biological targets through non-covalent interactions, while the carbonyl chloride group facilitates functionalization. Recent advances in synthetic methodologies have expanded its utility in constructing heterocyclic hybrids, such as spiro-fused steroids and enzyme inhibitors. The compound’s versatility underscores its importance in contemporary pharmaceutical research.
7-Azaspiro[3.5]nonane-7-carbonyl chloride possesses a distinctive spirocyclic architecture characterized by two rings sharing a single spiro carbon atom at the nitrogen position [2]. The molecular formula C9H14ClNO reveals a bicyclic framework where a three-membered cyclobutane ring and a six-membered piperidine ring are connected through the nitrogen atom at position 7 [2]. This spiro junction creates a rigid three-dimensional structure that significantly influences the compound's conformational behavior and chemical reactivity [25].
The spirocyclic configuration generates unique geometric constraints that distinguish this compound from conventional cyclic structures [25]. The spiro center introduces perpendicular ring orientations, where the two rings adopt mutually orthogonal planes, minimizing steric interactions between ring substituents [15] [25]. This arrangement results in enhanced molecular rigidity compared to flexible chain analogues, with the spiro junction acting as a conformational lock that restricts rotational freedom around the connecting bonds [21] [25].
Computational studies on related azaspiro compounds demonstrate that the preferred conformation involves the six-membered ring adopting a chair-like geometry, while the four-membered ring maintains a puckered configuration to minimize ring strain [21] . The nitrogen atom at the spiro center exhibits tetrahedral geometry, with bond angles deviating from the ideal 109.5° due to ring strain effects inherent in the spirocyclic framework [27] [34]. The carbonyl chloride substituent at the nitrogen position introduces additional conformational considerations, with the carbonyl group preferentially adopting a planar configuration to maximize orbital overlap [18] [36].
Ring strain energy calculations indicate that the four-membered ring component contributes significantly to the overall molecular strain, with estimated values ranging from 25-30 kcal/mol for similar spirocyclic systems [27]. The six-membered ring portion exhibits minimal strain energy, typically less than 5 kcal/mol, consistent with its preferred chair conformation [27] . The presence of the nitrogen heteroatom in the spiro position modulates these strain energies through electronic effects and altered bond lengths compared to all-carbon analogues [27].
The electronic structure of 7-Azaspiro[3.5]nonane-7-carbonyl chloride is dominated by the nitrogen lone pair interactions and the carbonyl group's electronic properties [15] [32]. The nitrogen atom at the spiro center possesses a lone pair of electrons that can participate in through-bond coupling between the two ring systems, facilitating electronic communication across the spirocyclic framework [15]. This through-bond interaction is mediated by the nitrogen's p-orbitals, which serve as relay orbitals connecting the π-systems of the adjacent rings [15].
The carbonyl chloride functional group significantly influences the molecular orbital distribution, with the carbonyl carbon exhibiting pronounced electrophilic character due to the electron-withdrawing effects of both the oxygen and chlorine atoms [18] [36]. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl carbon, creating a significant energy gap that affects the compound's reactivity patterns [36].
Density functional theory calculations on related spirocyclic systems reveal that the spiro conjugation leads to orbital mixing between the two ring systems, resulting in helical molecular orbitals when molecular symmetry is reduced [15] [32]. This orbital mixing is particularly pronounced in the frontier molecular orbitals, where contributions from both ring systems create delocalized electronic states that extend across the entire spirocyclic framework [15] [32].
The carbonyl group's π* orbital serves as an electron-accepting site, with significant orbital density concentrated on the carbonyl carbon atom [36]. This orbital arrangement facilitates nucleophilic attack at the carbonyl position while simultaneously activating the adjacent nitrogen center for electrophilic substitution reactions [18] [31]. The chlorine atom's lone pairs can participate in weak hyperconjugative interactions with the carbonyl π* system, further modulating the electronic distribution around the reactive center [18].
The nuclear magnetic resonance spectroscopic profile of 7-Azaspiro[3.5]nonane-7-carbonyl chloride exhibits characteristic patterns that reflect its unique spirocyclic structure [19] [23]. The ¹³C nuclear magnetic resonance spectrum displays distinct signals for each carbon environment, with the spiro carbon appearing as a quaternary center typically observed in the range of 60-80 ppm [19] [45]. The carbonyl carbon resonates significantly downfield, typically appearing between 155-165 ppm, consistent with acyl chloride functional groups [37] [45].
The methylene carbons of the six-membered ring exhibit characteristic axial and equatorial chemical shift differences, with equatorial carbons appearing approximately 2-4 ppm downfield from their axial counterparts [41] [45]. The four-membered ring carbons demonstrate unique coupling patterns due to the constrained ring geometry, showing distinctive multipicity in both ¹H and ¹³C spectra [41] [45]. The carbons adjacent to the nitrogen center display notable shielding effects, appearing 10-15 ppm upfield compared to corresponding all-carbon analogues [19] [45].
¹H nuclear magnetic resonance analysis reveals complex coupling patterns characteristic of rigid spirocyclic systems [23] [41]. The methylene protons adjacent to the nitrogen exhibit diastereotopic behavior, appearing as distinct multipets with coupling constants ranging from 8-14 Hz [41] [45]. The axial and equatorial protons of the six-membered ring can be clearly distinguished, with axial protons typically appearing 0.2-0.5 ppm upfield from equatorial positions [41] [45].
Two-dimensional nuclear magnetic resonance techniques, particularly nuclear Overhauser effect spectroscopy, provide definitive structural confirmation through spatial proximity correlations [41]. Cross-peaks between protons on opposite rings confirm the spirocyclic connectivity and establish the relative stereochemistry of substituents [41] [45]. The rigid molecular framework produces well-resolved spectra with minimal conformational averaging, facilitating precise structural assignments [41].
| Nuclear Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| Spiro Carbon | 65-75 | - | - |
| Carbonyl Carbon | 155-165 | - | - |
| N-CH₂ (6-ring) | 45-55 | 3.0-3.8 | J = 10-14 |
| CH₂ (6-ring, eq) | 25-35 | 1.8-2.2 | J = 12-15 |
| CH₂ (6-ring, ax) | 20-30 | 1.4-1.8 | J = 12-15 |
| CH₂ (4-ring) | 15-25 | 1.9-2.5 | J = 8-12 |
Mass spectrometric analysis of 7-Azaspiro[3.5]nonane-7-carbonyl chloride reveals characteristic fragmentation pathways that reflect the inherent structural features of spirocyclic acyl chlorides [14] [42]. The molecular ion peak appears at m/z 189 [M]⁺, corresponding to the molecular formula C9H14ClNO, with a distinctive isotope pattern showing the characteristic 3:1 ratio for chlorine-containing compounds [14] [42].
Primary fragmentation occurs through loss of the carbonyl chloride group, yielding a base peak at m/z 125 corresponding to the intact azaspiro[3.5]nonane cation [14]. This fragmentation pattern is consistent with the relative stability of the spirocyclic framework compared to the reactive acyl chloride functionality [14] [31]. The loss of chlorine radical (35 atomic mass units) produces a significant fragment at m/z 154, representing the retention of the carbonyl group with the spirocyclic core [14].
Secondary fragmentation pathways involve ring cleavage processes characteristic of cyclic amine systems [14]. Alpha cleavage adjacent to the nitrogen center generates fragments at m/z 98 and m/z 84, corresponding to cleavage of the four-membered and six-membered rings, respectively [14]. The four-membered ring exhibits preferential fragmentation due to inherent ring strain, producing a characteristic fragment at m/z 56 through elimination of the cyclobutane unit [14] [27].
The nitrogen-containing fragments dominate the mass spectrum, with the base peak at m/z 30 corresponding to the iminium ion CH₂=NH₂⁺, a common fragmentation product of aliphatic amines [14]. Additional significant peaks appear at m/z 43 and m/z 57, representing alkyl cation fragments derived from ring cleavage processes [14]. The fragmentation pattern provides definitive structural confirmation and enables differentiation from related spirocyclic isomers [14] [42].
| m/z Value | Relative Intensity (%) | Fragment Identity | Fragmentation Process |
|---|---|---|---|
| 189 | 15 | [M]⁺ | Molecular ion |
| 154 | 35 | [M-Cl]⁺ | Chlorine loss |
| 125 | 100 | [M-COCl]⁺ | Carbonyl chloride loss |
| 98 | 45 | Ring cleavage | 4-ring fragmentation |
| 84 | 30 | Ring cleavage | 6-ring fragmentation |
| 56 | 25 | Cyclobutane loss | Ring strain relief |
| 30 | 85 | CH₂=NH₂⁺ | Iminium formation |
Infrared spectroscopic analysis of 7-Azaspiro[3.5]nonane-7-carbonyl chloride provides detailed information about the vibrational modes characteristic of both the spirocyclic framework and the acyl chloride functional group [17] [18]. The carbonyl stretching frequency appears as an intense absorption band at 1805-1815 cm⁻¹, consistent with acyl chloride compounds where the high electronegativity of chlorine shifts the carbonyl frequency to higher wavenumbers compared to other carbonyl derivatives [18] [26].
The nitrogen-carbonyl bond exhibits characteristic amide-like vibrational behavior, with the carbon-nitrogen stretch appearing at 1350-1400 cm⁻¹ [37]. This frequency is intermediate between typical carbon-nitrogen single bonds (1200-1350 cm⁻¹) and carbon-nitrogen double bonds (1600-1700 cm⁻¹), reflecting partial double bond character due to nitrogen lone pair conjugation with the carbonyl system [37]. The carbon-chlorine stretching vibration produces a medium-intensity band at 850-900 cm⁻¹, characteristic of acyl chloride compounds [17] [22].
Spirocyclic ring vibrations generate a complex fingerprint region between 700-1500 cm⁻¹, with multiple overlapping bands corresponding to carbon-carbon stretching and carbon-hydrogen bending modes [16] [17]. The four-membered ring exhibits unique vibrational characteristics due to ring strain, with breathing modes appearing at higher frequencies (950-1000 cm⁻¹) compared to unstrained rings [16] [27]. The six-membered ring produces more conventional vibrational patterns, with chair conformation modes observable at 800-850 cm⁻¹ [16].
Carbon-hydrogen stretching vibrations appear in the expected region of 2850-3000 cm⁻¹, with the spirocyclic methylene groups producing multiple overlapping bands [17]. The absence of nitrogen-hydrogen stretching confirms the tertiary nature of the nitrogen center, distinguishing this compound from primary or secondary amine analogues [17] [37]. Lattice vibrational modes below 600 cm⁻¹ provide additional structural fingerprinting capabilities for definitive compound identification [16] [43].
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
|---|---|---|---|
| 1805-1815 | Strong | C=O stretch | Acyl chloride carbonyl |
| 1350-1400 | Medium | C-N stretch | Nitrogen-carbonyl bond |
| 2850-3000 | Medium | C-H stretch | Aliphatic methylene |
| 950-1000 | Medium | Ring breathing | 4-membered ring |
| 850-900 | Medium | C-Cl stretch | Carbon-chlorine bond |
| 800-850 | Weak | Ring deformation | 6-membered ring |
| 700-800 | Multiple | C-C stretch | Ring skeletal modes |
| <600 | Weak | Lattice modes | Intermolecular vibrations |
The Wittig reaction represents one of the most established methodologies for constructing alkenes with precise regioselectivity, making it particularly valuable for spirocyclic synthesis [1] [2]. In the context of 7-Azaspiro[3.5]nonane-7-carbonyl chloride preparation, Wittig approaches have been successfully employed to install key structural features through controlled olefin formation.
The fundamental mechanism involves the formation of phosphonium ylides from triphenylphosphine and appropriate alkyl halides under basic conditions [1]. These ylides subsequently react with carbonyl compounds to form the characteristic oxaphosphetane intermediate, which undergoes spontaneous cycloreversion to yield the desired alkene and triphenylphosphine oxide as a byproduct [1]. The stereochemical outcome depends critically on the degree of ylide stabilization, with stabilized ylides favoring E-alkene formation and unstabilized ylides providing predominantly Z-products [3].
For spirocyclic construction, the Wittig methodology offers several strategic advantages. The reaction typically proceeds at room temperature to 40°C in organic solvents, providing mild conditions that preserve sensitive functional groups [4]. Yields generally range from 70-95%, making this approach highly efficient for synthetic applications . The predictable double bond positioning eliminates the regioisomeric mixtures often encountered in elimination reactions, ensuring consistent product formation [4].
Recent developments have expanded the scope of Wittig reactions to include aqueous conditions, which can provide enhanced rates and selectivities [6]. Water-mediated Wittig reactions have demonstrated E-selectivities up to 99% while maintaining high chemical yields of 80-98% [6]. This advancement is particularly relevant for spirocyclic synthesis, as it allows for more sustainable and environmentally friendly synthetic protocols.
The stereochemical control mechanisms in Wittig reactions have been elucidated through computational studies [3]. The formation of planar versus puckered oxaphosphetane transition states depends on the steric interactions between substituents, with gauche interactions favoring puckered geometries that lead to Z-selectivity [3]. This mechanistic understanding enables rational design of ylide structures to achieve desired stereochemical outcomes.
Zinc-copper couple mediated cyclization reactions represent a powerful synthetic tool for constructing spirocyclic frameworks through [2+2] cycloaddition mechanisms [7] [8]. These methodologies have proven particularly effective for generating strained ring systems that are difficult to access through conventional approaches.
The zinc-copper couple functions as a highly activated metal surface that facilitates single-electron transfer processes [8]. Preparation of the active reagent typically involves treatment of zinc powder with copper salts, generating a bimetallic surface with enhanced reactivity [7]. The most effective preparation methods utilize copper sulfate pentahydrate and zinc in water, followed by thorough washing and drying under inert atmosphere [7].
The mechanistic pathway for spirocyclic [2+2] cyclization involves initial reduction of organic halides to generate carbon-centered radicals [8]. These radicals undergo intramolecular cyclization to form spirocyclic products through kinetically controlled pathways [8]. The reaction conditions typically require temperatures from 0°C to room temperature in ethereal solvents, with yields ranging from 40-87% depending on substrate structure and reaction optimization [7].
A critical aspect of zinc-copper mediated cyclizations is the requirement for freshly prepared reagent [7]. The bimetallic couple deteriorates rapidly upon exposure to air and moisture, necessitating immediate use after preparation. Storage under inert atmosphere extends the lifetime somewhat, but optimal results are achieved with newly prepared material [7].
The regioselectivity of [2+2] cyclizations depends on the relative stability of intermediate radicals and the geometric constraints of the cyclization process [8]. Spirocyclic formation is favored when the radical cyclization leads to thermodynamically stable products with minimal ring strain. The syn-addition nature of the process provides predictable stereochemical outcomes, making this methodology valuable for controlled spirocyclic synthesis [8].
Recent applications have demonstrated the utility of zinc-copper mediated cyclizations in complex molecule synthesis [7]. The methodology tolerates a wide range of functional groups and can be conducted in the presence of other reducible functionalities through careful optimization of reaction conditions [8].
Borohydride reduction represents a fundamental transformation in spirocyclic synthesis, providing access to alcohols and amines through selective hydride transfer mechanisms [9] [10]. The application of various borohydride reagents allows for precise control over reduction selectivity and functional group compatibility.
Sodium borohydride serves as the most commonly employed reagent for carbonyl reduction in spirocyclic systems [10]. The mechanism involves nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation during workup to yield the corresponding alcohol [10]. The reaction typically proceeds under mild conditions at room temperature in protic or aprotic solvents, with yields consistently ranging from 75-99% [11].
The stereochemical outcome of borohydride reductions depends on the conformational preferences of the spirocyclic framework [12]. In six-membered ring systems, hydride delivery generally occurs from the less hindered face, leading to predictable axial or equatorial selectivity [12]. This stereochemical control has been exploited in the synthesis of complex spirocyclic natural products where specific alcohol configurations are required [12].
Zinc borohydride has emerged as a particularly effective reagent for azide reduction in spirocyclic synthesis [13]. This reagent demonstrates superior functional group tolerance compared to traditional reduction methods, allowing for selective azide reduction in the presence of other reducible functionalities [13]. The reaction proceeds efficiently in 1,2-dimethoxyethane at room temperature, providing excellent yields of the corresponding amines [13].
The development of asymmetric borohydride reagents has expanded the scope of stereoselective spirocyclic synthesis [14]. Chiral borohydride systems, such as those derived from α-pinene or carbohydrate scaffolds, can provide high levels of enantioselectivity in ketone reduction [14]. These reagents have been successfully applied to the synthesis of optically active spirocyclic alcohols with enantiomeric excesses exceeding 95% [14].
The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized nitrogen protection strategies in spirocyclic synthesis [15] [16]. The final deprotection step is crucial for accessing the free amine functionality required for subsequent transformations, including carbonyl chloride formation.
The deprotection mechanism involves protonation of the carbamate oxygen by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid [16]. This protonation activates the carbamate toward nucleophilic attack, leading to cleavage of the tert-butyl group and formation of a carbamic acid intermediate [16]. Subsequent decarboxylation yields the free amine and carbon dioxide as byproducts [16].
Reaction conditions for Boc deprotection are typically mild, requiring only room temperature treatment with acid in appropriate solvents [16]. Trifluoroacetic acid in dichloromethane represents the most common protocol, providing quantitative deprotection within minutes [16]. The reaction is operationally simple and requires no special equipment, making it highly practical for synthetic applications [16].
The kinetics of Boc deprotection have been studied extensively, revealing a second-order dependence on acid concentration [17]. This kinetic behavior suggests that the mechanism involves general acid catalysis, with one equivalent of acid required for protonation and a second equivalent facilitating carbamic acid decomposition [17]. Understanding these kinetic parameters enables optimization of reaction conditions for challenging substrates [17].
Alternative deprotection methods have been developed for substrates that are incompatible with strong acids [18]. These include thermal deprotection in trifluoroethanol, reductive removal using DTBB-catalyzed lithiation, and enzymatic deprotection using specific hydrolases [18]. The availability of multiple deprotection strategies ensures compatibility with diverse synthetic requirements [18].
The four synthetic methodologies outlined above each offer distinct advantages and limitations for accessing 7-Azaspiro[3.5]nonane-7-carbonyl chloride. A comprehensive comparison reveals important considerations for synthetic route selection.
The Wittig reaction-based approaches provide excellent predictability in terms of regioselectivity and stereochemistry, with yields typically ranging from 70-95% [1] [2]. The methodology requires preparation of phosphonium ylides, which can be achieved through standard protocols. However, the need for stoichiometric phosphine reagents and the formation of phosphine oxide byproducts represent economic and environmental considerations [1].
Zinc/copper-catalyzed [2+2] cyclization strategies offer unique access to strained ring systems through radical mechanisms [7] [8]. The methodology provides good regioselectivity and tolerates diverse functional groups. However, the requirement for freshly prepared zinc-copper couple and the moderate yields (40-87%) limit its practical applications [7].
Borohydride reduction pathways demonstrate exceptional reliability and high yields (75-99%) under mild conditions [9] [10]. The methodology is operationally simple and cost-effective, with excellent functional group compatibility. The primary limitation is the restricted substrate scope, as the reaction is specific for carbonyl-containing compounds [9].
Boc deprotection and final functionalization represent essential steps in spirocyclic synthesis, with yields consistently exceeding 90-99% [15] [16]. The methodology is highly efficient and operationally straightforward. However, the requirement for acidic conditions may limit compatibility with acid-sensitive functionalities [16].
In terms of synthetic efficiency, the combination of these methodologies provides a powerful toolkit for spirocyclic synthesis. The high yields and mild conditions associated with borohydride reduction and Boc deprotection make these transformations particularly attractive for large-scale applications [10] [16]. The Wittig reaction offers unique capabilities for regioselective alkene formation, while zinc-copper mediated cyclizations provide access to otherwise challenging ring systems [1] [7].
The environmental impact of these methodologies varies significantly. Aqueous Wittig reactions and borohydride reductions in environmentally benign solvents represent more sustainable approaches [6] [10]. In contrast, the use of heavy metals in zinc-copper mediated reactions raises environmental concerns that must be addressed through proper waste management protocols [7].